molecular formula C17H23NO5 B12515513 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B12515513
M. Wt: 321.4 g/mol
InChI Key: LLEUDAJPBFQTRL-UHFFFAOYSA-N
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Description

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an allyloxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

    Formation of the Allyloxy-Substituted Phenyl Ring: This can be achieved through the allylation of a phenol derivative using allyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Boc-Protected Amino Group: The Boc protection is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Coupling of the Two Fragments: The final step involves coupling the allyloxy-substituted phenyl ring with the Boc-protected amino acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Reagents like hydrogen gas with a palladium catalyst for nitro reduction.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Epoxide or Aldehyde: From oxidation of the allyloxy group.

    Amino Derivative: From reduction of the nitro group.

    Free Amine: From Boc deprotection.

Scientific Research Applications

3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, which can be removed to reveal the active amine group that interacts with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3-(Methoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methoxy group instead of an allyloxy group.

    3-(3-(Ethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in 3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid provides unique reactivity and potential for further functionalization compared to its methoxy and ethoxy analogs .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUDAJPBFQTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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